molecular formula C20H24FN3O4S B10998071 N-(1,1-dioxidotetrahydrothiophen-3-yl)-2-[3-(4-fluorophenyl)-6-oxopyridazin-1(6H)-yl]-N-(2-methylpropyl)acetamide

N-(1,1-dioxidotetrahydrothiophen-3-yl)-2-[3-(4-fluorophenyl)-6-oxopyridazin-1(6H)-yl]-N-(2-methylpropyl)acetamide

Cat. No.: B10998071
M. Wt: 421.5 g/mol
InChI Key: MMMSBLMYWRKWEC-UHFFFAOYSA-N
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Description

N-(1,1-dioxidotetrahydrothiophen-3-yl)-2-[3-(4-fluorophenyl)-6-oxopyridazin-1(6H)-yl]-N-(2-methylpropyl)acetamide is a synthetic organic compound that belongs to the class of heterocyclic compounds This compound is characterized by the presence of a tetrahydrothiophene ring, a pyridazinone moiety, and a fluorophenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1,1-dioxidotetrahydrothiophen-3-yl)-2-[3-(4-fluorophenyl)-6-oxopyridazin-1(6H)-yl]-N-(2-methylpropyl)acetamide typically involves multi-step organic reactions. The key steps may include:

    Formation of the tetrahydrothiophene ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the pyridazinone moiety: This step may involve the condensation of hydrazine derivatives with diketones or other suitable intermediates.

    Attachment of the fluorophenyl group: This can be accomplished through electrophilic aromatic substitution or cross-coupling reactions.

    Final acylation step: The acetamide group is introduced through acylation reactions using acyl chlorides or anhydrides.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to ensure high yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

N-(1,1-dioxidotetrahydrothiophen-3-yl)-2-[3-(4-fluorophenyl)-6-oxopyridazin-1(6H)-yl]-N-(2-methylpropyl)acetamide can undergo various chemical reactions, including:

    Oxidation: The tetrahydrothiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The pyridazinone moiety can be reduced to form dihydropyridazines.

    Substitution: The fluorophenyl group can undergo nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation can be used.

    Substitution: Reagents like halogens, nucleophiles, and electrophiles are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce dihydropyridazines.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: As a probe for studying biological processes involving heterocyclic compounds.

    Medicine: Potential therapeutic applications due to its unique structural features.

    Industry: Use in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of N-(1,1-dioxidotetrahydrothiophen-3-yl)-2-[3-(4-fluorophenyl)-6-oxopyridazin-1(6H)-yl]-N-(2-methylpropyl)acetamide involves its interaction with specific molecular targets. These may include enzymes, receptors, or other proteins. The compound may exert its effects through binding to these targets and modulating their activity, leading to various biological outcomes.

Comparison with Similar Compounds

Similar Compounds

  • **N-(1,1-dioxidotetrahydrothiophen-3-yl)-2-[3-(4-chlorophenyl)-6-oxopyridazin-1(6H)-yl]-N-(2-methylpropyl)acetamide
  • **N-(1,1-dioxidotetrahydrothiophen-3-yl)-2-[3-(4-bromophenyl)-6-oxopyridazin-1(6H)-yl]-N-(2-methylpropyl)acetamide

Uniqueness

The uniqueness of N-(1,1-dioxidotetrahydrothiophen-3-yl)-2-[3-(4-fluorophenyl)-6-oxopyridazin-1(6H)-yl]-N-(2-methylpropyl)acetamide lies in its specific combination of structural features, which may confer distinct chemical and biological properties compared to similar compounds.

Biological Activity

N-(1,1-dioxidotetrahydrothiophen-3-yl)-2-[3-(4-fluorophenyl)-6-oxopyridazin-1(6H)-yl]-N-(2-methylpropyl)acetamide is a complex organic compound notable for its potential biological activities. This compound integrates a tetrahydrothiophene moiety with a pyridazine structure, suggesting diverse pharmacological properties. The exploration of its biological activity is crucial for understanding its therapeutic potential.

Chemical Structure and Properties

The molecular formula of the compound is C19H23N3O4S, with a molecular weight of approximately 393.5 g/mol. Its structure features:

  • Tetrahydrothiophene ring : Imparts unique reactivity patterns.
  • Pyridazine ring : Associated with various biological activities.
  • Fluorophenyl group : Enhances lipophilicity and may improve bioactivity.

Anticancer Activity

Research indicates that derivatives of compounds similar to this compound exhibit significant anticancer properties. A study highlighted that compounds with similar structural features demonstrated potent inhibition against various cancer cell lines, including:

  • HepG2 (hepatocellular carcinoma)
  • A2780 (ovarian carcinoma)
  • U87 (glioblastoma)

In vitro assays revealed that these compounds could induce apoptosis and inhibit cell proliferation effectively. For instance, the IC50 values for certain derivatives were reported as low as 0.034 µM against specific cancer cell lines, indicating high potency .

G Protein-Coupled Receptor Activity

Another significant aspect of this compound's biological profile is its role as an activator of G protein-gated inwardly rectifying potassium (GIRK) channels. Compounds derived from this scaffold have shown nanomolar potency in activating GIRK channels, which are crucial in various physiological processes, including cardiac function and neuronal signaling. This activity suggests potential applications in treating conditions such as arrhythmias and neurodegenerative diseases .

Case Study 1: Antitumor Efficacy

A recent study evaluated the antitumor efficacy of related compounds in xenograft models. The results demonstrated that compounds with structural similarities to this compound exhibited significant tumor reduction in vivo. The most effective compounds showed a dose-dependent response, highlighting their potential as therapeutic agents against specific cancer types .

Case Study 2: GIRK Channel Activation

In another investigation focusing on GIRK channel activation, derivatives of the compound were tested for their ability to modulate potassium currents in neuronal cells. The findings indicated that certain modifications to the chemical structure enhanced the selectivity and potency of these compounds, making them promising candidates for further development in neurological therapies .

Data Summary

Activity Type IC50 Values Cell Lines/Targets Notes
Anticancer0.034 µMHepG2, A2780, U87High potency against multiple cancers
GIRK Channel ActivationNanomolarNeuronal cellsPotential for treating arrhythmias

Properties

Molecular Formula

C20H24FN3O4S

Molecular Weight

421.5 g/mol

IUPAC Name

N-(1,1-dioxothiolan-3-yl)-2-[3-(4-fluorophenyl)-6-oxopyridazin-1-yl]-N-(2-methylpropyl)acetamide

InChI

InChI=1S/C20H24FN3O4S/c1-14(2)11-23(17-9-10-29(27,28)13-17)20(26)12-24-19(25)8-7-18(22-24)15-3-5-16(21)6-4-15/h3-8,14,17H,9-13H2,1-2H3

InChI Key

MMMSBLMYWRKWEC-UHFFFAOYSA-N

Canonical SMILES

CC(C)CN(C1CCS(=O)(=O)C1)C(=O)CN2C(=O)C=CC(=N2)C3=CC=C(C=C3)F

Origin of Product

United States

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